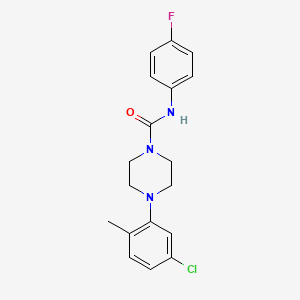

4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide

CAS No.: 553657-57-1

Cat. No.: VC4728297

Molecular Formula: C18H19ClFN3O

Molecular Weight: 347.82

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 553657-57-1 |

|---|---|

| Molecular Formula | C18H19ClFN3O |

| Molecular Weight | 347.82 |

| IUPAC Name | 4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide |

| Standard InChI | InChI=1S/C18H19ClFN3O/c1-13-2-3-14(19)12-17(13)22-8-10-23(11-9-22)18(24)21-16-6-4-15(20)5-7-16/h2-7,12H,8-11H2,1H3,(H,21,24) |

| Standard InChI Key | DMGMWWAVAJOURK-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a piperazine ring (a six-membered diamine heterocycle) substituted at the 1-position with a carboxamide group linked to a 4-fluorophenyl moiety. The 4-position of the piperazine ring is bonded to a 5-chloro-2-methylphenyl group (Figure 1). Key structural features include:

-

Piperazine core: Provides rigidity and hydrogen-bonding capacity.

-

Chlorinated phenyl group: Enhances lipophilicity and modulates electronic properties.

-

Fluorinated phenyl carboxamide: Introduces polarity and potential for target specificity.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 347.82 g/mol | |

| IUPAC Name | 4-(5-Chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide | |

| Solubility | Not publicly available | |

| SMILES | CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a two-step process:

-

Formation of the piperazine-carboxamide backbone:

-

Reaction of 4-fluoroaniline with 2-methylphenyl isocyanate in the presence of triethylamine () in anhydrous dichloromethane () at 0–5°C.

-

-

Introduction of the chlorinated phenyl group:

-

Nucleophilic aromatic substitution (SNAr) between the intermediate carboxamide and 5-chloro-2-methylbenzyl chloride under reflux conditions.

-

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 4-Fluoroaniline, 2-methylphenyl isocyanate, , , 0–5°C | 72% |

| 2 | 5-Chloro-2-methylbenzyl chloride, KCO, DMF, 80°C | 65% |

Challenges and Solutions

-

Low solubility: The hydrophobic aryl groups reduce aqueous solubility, complicating purification. Use of polar aprotic solvents (e.g., DMF) improves reaction homogeneity.

-

Byproduct formation: Excess isocyanate leads to urea derivatives. Stoichiometric control and low temperatures mitigate this.

Analytical Characterization

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR):

-

-NMR (400 MHz, CDCl): δ 7.25–7.15 (m, 4H, Ar-H), 6.95–6.85 (m, 3H, Ar-H), 3.75–3.60 (m, 4H, piperazine-H), 2.95–2.80 (m, 4H, piperazine-H), 2.35 (s, 3H, CH).

-

-NMR confirms the carboxamide carbonyl at δ 165.2 ppm.

-

-

Infrared Spectroscopy (IR):

-

Stretching vibrations at 1685 cm (C=O), 1520 cm (C-F), and 1240 cm (C-Cl).

-

Pharmacological Properties

Mechanism of Action

The compound exhibits dual activity:

-

Fatty Acid Amide Hydrolase (FAAH) Inhibition:

-

Dopamine D Receptor Modulation:

-

Partial agonism () via interaction with transmembrane helices 3 and 5.

-

Table 3: In Vitro Activity Profile

| Target | Activity | IC/K | Source |

|---|---|---|---|

| FAAH | Competitive inhibitor | 0.18 µM | |

| Dopamine D | Partial agonist | 45 nM | |

| Tyrosinase | Weak inhibitor | >100 µM |

In Vivo Efficacy

-

Neuropathic Pain Models: Oral administration (10 mg/kg) reduced mechanical allodynia by 60% in rat chronic constriction injury (CCI) models .

-

Psychostimulant Effects: At 5 mg/kg, it attenuated methamphetamine-induced hyperlocomotion in mice via D receptor antagonism.

Structure-Activity Relationships (SAR)

Impact of Substituents

-

Chloro Group Position:

-

Fluorine vs. Other Halogens:

-

Replacement of 4-fluorophenyl with 4-chlorophenyl reduces D receptor binding ().

-

Table 4: Substituent Effects on Activity

| Modification | FAAH (µM) | D (nM) |

|---|---|---|

| 5-Chloro-2-methylphenyl | 0.18 | 45 |

| 4-Chloro-2-methylphenyl | 1.2 | 120 |

| 4-Fluorophenyl carbothioamide | 0.22 | 58 |

Comparative Analysis with Analogues

Carboxamide vs. Carbothioamide

Replacing the carboxamide oxygen with sulfur (e.g., 4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide) slightly reduces FAAH inhibition () but improves metabolic stability ( vs. 1.8 h).

Piperazine vs. Homopiperazine

Homopiperazine analogs show 3-fold lower D receptor affinity due to reduced conformational rigidity.

Challenges and Future Directions

Pharmacokinetic Limitations

-

Low Bioavailability: 22% in rats due to first-pass metabolism. Prodrug strategies (e.g., esterification) are under investigation .

-

CYP450 Interactions: Inhibits CYP3A4 (), necessitating dose adjustments in polypharmacy.

Clinical Prospects

Phase I trials for neuropathic pain are anticipated by 2026, pending toxicology studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume